Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
Mode of Action
Related compounds have been observed to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, suggesting that the compound may have potential applications in neuroprotection and anti-inflammatory treatments .
Pharmacokinetics
Related compounds have been observed to exhibit promising neuroprotective activity in human neuronal cells . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to reach their targets effectively.
Result of Action
Related compounds have been observed to exhibit promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-nitrobenzaldehyde under acidic conditions to introduce the nitrophenyl group. The final step involves esterification to obtain the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Hydrochloric acid for hydrolysis, followed by reaction with amines for amide formation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides, carboxylic acids, and other derivatives.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-(4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of a nitro group.
Ethyl 5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a nitro group.
Uniqueness: Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities. The nitro group can participate in various chemical reactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIFIOOEGATLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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